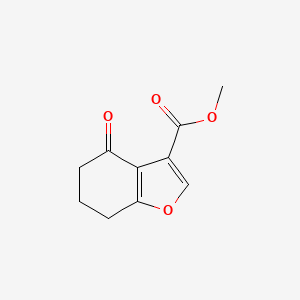

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Descripción general

Descripción

“Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate” is a chemical compound with the molecular formula C10H9O4 . It has an average mass of 193.177 Da and a monoisotopic mass of 193.050629 Da .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of resorcinol and potassium hydroxide in a methanol solution with hydrogen under the action of active nickel to generate potassium 3-ketocyclohex-1-enolate . This is then cyclized with ethyl bromopyruvate under alkaline conditions, and then acidified to obtain the final product .Molecular Structure Analysis

The molecular structure of “Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate” can be represented by the InChI code: 1S/C10H10O4/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis

“Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate” is a solid compound . The predicted boiling point is 410.0±45.0 °C, and the predicted density is 1.345±0.06 g/cm3 . The pKa is predicted to be 3.12±0.20 .Aplicaciones Científicas De Investigación

Application in Antitumor Activity

- Scientific Field : Medicinal Chemistry

- Summary of Application : This compound has been used in the synthesis of a class of compounds that have shown potent inhibitory activity against the human ovarian cancer cell line A2780 .

- Results or Outcomes : Compared with the control drug, the compound showed more potent inhibitory activity against breast cancer cell T47D. The survival percentage was 34.97% vs. 62.35% of temozolomide .

Application in Synthesis of Benzofuran Derivatives

- Scientific Field : Organic Chemistry

- Summary of Application : Benzofuran compounds, including Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- Methods of Application : Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

- Results or Outcomes : The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

Application in Synthesis of Psammopemmin A

- Scientific Field : Medicinal Chemistry

- Summary of Application : This compound has been used as a reactant in the synthesis of Psammopemmin A, which is an antitumor agent .

Intermediate in Propala Synthesis

- Scientific Field : Pharmaceutical Chemistry

- Summary of Application : This compound can be used as an intermediate in the synthesis of Propala .

Application in Synthesis of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

- Scientific Field : Organic Chemistry

- Summary of Application : This compound can be used as a reactant in the synthesis of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid .

Application in Synthesis of 4,5,6,7-Tetrahydro-1H-indole

Propiedades

IUPAC Name |

methyl 4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJPFGJZTCKZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC2=C1C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467598 | |

| Record name | Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate | |

CAS RN |

82584-78-9 | |

| Record name | Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)

![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)